![molecular formula C14H19N3OS B2781507 4-{[3-(Propan-2-yloxy)propyl]amino}-1,2-dihydroquinazoline-2-thione CAS No. 440332-71-8](/img/structure/B2781507.png)
4-{[3-(Propan-2-yloxy)propyl]amino}-1,2-dihydroquinazoline-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-{[3-(Propan-2-yloxy)propyl]amino}-1,2-dihydroquinazoline-2-thione is a useful research compound. Its molecular formula is C14H19N3OS and its molecular weight is 277.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-{[3-(Propan-2-yloxy)propyl]amino}-1,2-dihydroquinazoline-2-thione is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various targets, and relevant research findings.
Chemical Structure and Properties
The compound can be represented structurally as follows:
- Molecular Weight: 250.36 g/mol
- CAS Number: [insert CAS number if available]
This compound features a quinazoline core, which is known for its diverse biological activities including anticancer and antimicrobial properties.
Research indicates that compounds similar to this compound may act through several mechanisms:
- Inhibition of Tyrosine Kinases: Quinazoline derivatives have shown significant inhibitory effects on various tyrosine kinases such as CDK2, HER2, EGFR, and VEGFR2. These kinases play crucial roles in cell signaling pathways associated with cancer progression .
- Cytotoxic Activity: Studies have demonstrated that quinazoline derivatives exhibit cytotoxic effects against different cancer cell lines. For instance, certain derivatives showed IC50 values comparable to established drugs like imatinib and lapatinib .
- Topoisomerase Inhibition: Some studies suggest that quinazoline compounds may also inhibit topoisomerase II, an enzyme critical for DNA replication and repair, which can lead to increased cytotoxicity in cancer cells .
Efficacy Against Cancer Cell Lines
A study evaluated the cytotoxicity of various quinazoline derivatives including this compound against several cancer cell lines. The results are summarized in Table 1.
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | HCT-116 | 6.29 | |
Similar Derivative 1 | HepG2 | 2.44 | |
Similar Derivative 2 | MCF-7 | 5.10 |
The data indicates that the compound exhibits promising cytotoxic effects, particularly against HCT-116 cells.
Inhibition of Kinase Activity
The compound's ability to inhibit kinase activity was assessed in vitro. The results indicated that it effectively inhibits CDK2 and HER2 with IC50 values approaching those of known inhibitors like lapatinib.
Kinase Target | IC50 (µM) | Comparison Compound | Reference |
---|---|---|---|
CDK2 | 0.173 | Imatinib (0.131) | |
HER2 | 0.079 | Lapatinib (0.078) |
Case Studies
Several case studies have highlighted the therapeutic potential of quinazoline derivatives:
-
Case Study on Anticancer Activity: A study investigated the effects of a series of quinazoline derivatives on breast cancer models. The results demonstrated significant tumor reduction in vivo when treated with compounds similar to this compound.
"The incorporation of specific substituents on the quinazoline ring enhances the binding affinity to target proteins involved in tumorigenesis."
- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial activity against various pathogens, indicating a broader spectrum of biological activity beyond anticancer effects.
Eigenschaften
IUPAC Name |
4-(3-propan-2-yloxypropylimino)-4aH-quinazoline-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-10(2)18-9-5-8-15-13-11-6-3-4-7-12(11)16-14(19)17-13/h3-4,6-7,10-11H,5,8-9H2,1-2H3,(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRGLHLECBWVLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN=C1C2C=CC=CC2=NC(=S)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.